molecular formula C11H11N3O3 B13436424 3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione

3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione

Cat. No.: B13436424
M. Wt: 233.22 g/mol
InChI Key: OUXGVNPOYJAFHP-VMPITWQZSA-N
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Description

3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione is a heterocyclic organic compound It is known for its unique structure, which includes a piperazine ring substituted with an aminomethylene group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized with ethylenediamine to yield the desired piperazine-2,5-dione structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The aminomethylene group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine-2,5-dione derivatives.

Scientific Research Applications

3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its potential as an enzyme inhibitor is attributed to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The hydroxyphenyl group may also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)methylpiperazine-2,5-dione
  • 3-(4-Hydroxybenzyl)piperazine-2,5-dione
  • Cyclo(L-tyrosylglycine)

Uniqueness

3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione stands out due to the presence of the aminomethylene group, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group, thereby offering different chemical and biological properties.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

(3E)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C11H11N3O3/c12-5-8-10(16)14-9(11(17)13-8)6-1-3-7(15)4-2-6/h1-5,9,15H,12H2,(H,13,17)(H,14,16)/b8-5+

InChI Key

OUXGVNPOYJAFHP-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1C2C(=O)N/C(=C/N)/C(=O)N2)O

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=CN)C(=O)N2)O

Origin of Product

United States

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